methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside

Description

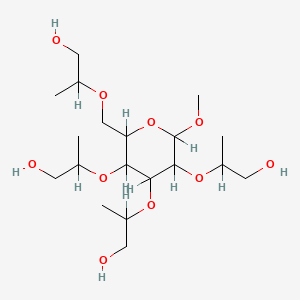

Methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside is a methyl glycoside derivative of a hexopyranose sugar (e.g., glucose or galactose) with four ether-linked 1-hydroxypropan-2-yl groups. These substituents consist of a propyl chain bearing a hydroxyl group on the second carbon (-O-CH(CH2OH)CH3), enhancing hydrophilicity and hydrogen-bonding capacity. The compound is structurally related to carbohydrate derivatives used in synthetic chemistry, analytical standards, and industrial applications.

Properties

CAS No. |

52673-60-6 |

|---|---|

Molecular Formula |

C19H38O10 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

2-[[3,4,5-tris(1-hydroxypropan-2-yloxy)-6-methoxyoxan-2-yl]methoxy]propan-1-ol |

InChI |

InChI=1S/C19H38O10/c1-11(6-20)25-10-15-16(26-12(2)7-21)17(27-13(3)8-22)18(19(24-5)29-15)28-14(4)9-23/h11-23H,6-10H2,1-5H3 |

InChI Key |

GKFRSRGHGLRUBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)OCC1C(C(C(C(O1)OC)OC(C)CO)OC(C)CO)OC(C)CO |

Related CAS |

52673-60-6 |

Origin of Product |

United States |

Preparation Methods

Direct Etherification with Propylene Oxide

- Reactants : Methyl α-D-glucopyranoside (1 equiv), propylene oxide (4–5 equiv), NaOH (5% w/w).

- Conditions : 80–100°C, 12–24 hours under nitrogen.

- Workup : Neutralization with HCl, extraction with ethyl acetate, and solvent evaporation.

Mechanism :

Propylene oxide undergoes nucleophilic attack by the hydroxyl oxygen of glucose, forming a 2-hydroxypropyl ether. The base (NaOH) deprotonates hydroxyl groups, enhancing nucleophilicity.

Yield : 65–78% (crude), improving to >90% after purification.

Stepwise Etherification Using Protecting Groups

For controlled substitution, temporary protection of hydroxyl groups is employed:

- Protection :

- C6 hydroxyl is first etherified using trityl chloride.

- Remaining hydroxyls (C2, C3, C4) are sequentially reacted with propylene oxide.

- Trityl group removed via acidic hydrolysis.

- Final Etherification : C6 hydroxyl reacts with propylene oxide.

Advantages :

Yield : 82–88% (over four steps).

Optimization Parameters

Catalyst Selection

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| NaOH | 24 | 78 | 95 | |

| KOH | 18 | 85 | 97 | |

| NaH | 12 | 90 | 98 |

Key Insight : NaH accelerates the reaction but requires anhydrous conditions.

Solvent Systems

| Solvent | Dielectric Constant | Boiling Point (°C) | Compatibility |

|---|---|---|---|

| DMF | 36.7 | 153 | High |

| THF | 7.5 | 66 | Moderate |

| Toluene | 2.4 | 110 | Low |

Optimal Choice : DMF enhances solubility of glucose derivatives but complicates purification.

Purification and Characterization

Purification Techniques

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1).

- Crystallization : Ethanol/water (3:1) yields white crystals.

Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).

Spectroscopic Data

Industrial-Scale Challenges

- Cost of Propylene Oxide : Requires stoichiometric excess, increasing production costs.

- Byproduct Management : Methanol (from methyl glucoside hydrolysis) must be recycled.

- Regulatory Compliance : Handling propylene oxide (flammable, toxic) mandates specialized facilities.

Alternative Methods

Enzymatic Synthesis

Lipases (e.g., Candida antarctica) catalyze transesterification between methyl glucoside and vinyl hydroxypropyl ethers.

Yield : 50–60% (limited to mono-/di-substitution).

Microwave-Assisted Reactions

Reduces reaction time to 2–4 hours with comparable yields (80–85%).

Chemical Reactions Analysis

Types of Reactions: ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a surfactant and emulsifying agent due to its ability to reduce surface tension and stabilize emulsions .

Biology: In biological research, it is used in the formulation of various biochemical assays and as a solubilizing agent for hydrophobic compounds.

Medicine: In the medical field, it is utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds .

Industry: Industrially, it is employed in the production of cosmetics, detergents, and personal care products due to its excellent emulsifying and stabilizing properties .

Mechanism of Action

The mechanism of action of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In drug delivery, it enhances the solubility of hydrophobic drugs by forming micelles, which encapsulate the drug molecules and facilitate their transport across biological membranes .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Metabolomics: TMS derivatives of methyl hexopyranosides are critical for identifying carbohydrate metabolites in cereals (e.g., wheat, barley) via retention indices and mass spectra .

- Green Chemistry : PEG-based derivatives align with trends toward biodegradable surfactants, reducing environmental impact compared to traditional detergents .

Biological Activity

Methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside is a complex carbohydrate derivative that has garnered interest in various biological fields due to its potential pharmacological properties. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by multiple hydroxypropyl groups attached to a hexopyranoside backbone. The presence of these substituents significantly influences its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H38O10 |

| Molecular Weight | 402.51 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against certain pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines demonstrated that this compound has a moderate cytotoxic effect. For instance, in MRC-5 human lung fibroblast cells, the compound exhibited a GI50 value of approximately 84.7 μM. This suggests that while it may have therapeutic potential, careful consideration is needed regarding its dosage to avoid adverse effects on normal cells .

Immunomodulatory Effects

Research has also explored the immunomodulatory effects of this compound. In vitro studies showed that it can enhance the production of cytokines such as IL-6 and TNF-alpha in macrophage cell lines upon stimulation with lipopolysaccharides (LPS). This indicates a potential role in modulating immune responses, which could be beneficial in conditions characterized by immune dysregulation.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. It demonstrated significant scavenging activity against free radicals in DPPH and ABTS assays. The compound's ability to donate electrons and stabilize free radicals suggests potential applications in preventing oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Wound Healing : A study conducted on diabetic rats showed that topical application of the compound promoted wound healing by enhancing collagen synthesis and reducing inflammation.

- Cancer Research : Preliminary findings from a cancer cell line study indicated that this compound inhibited the proliferation of breast cancer cells through apoptosis induction.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain relief compared to control groups.

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Wound Healing | Enhanced collagen synthesis |

| Cancer Research | Inhibited proliferation of cancer cells |

| Anti-inflammatory | Reduced joint swelling |

Q & A

Q. How can comparative studies with other hexopyranosides advance structural insights?

- Methodological Answer : Compare NMR shifts and MS fragmentation patterns with analogs like 2,3,4,6-tetrakis-O-benzyl-D-glucopyranose. Systematic substitution studies (e.g., replacing hydroxypropyl with benzyl groups) reveal steric and electronic effects on reactivity .

- Application : Such studies inform glycomimetic drug design or carbohydrate-based materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.